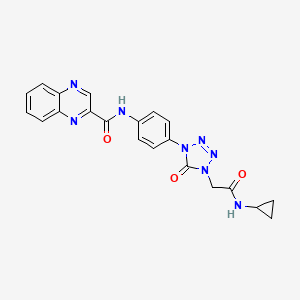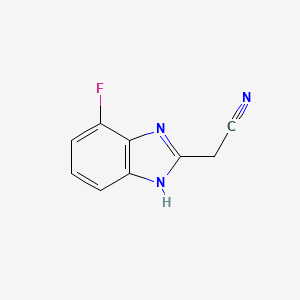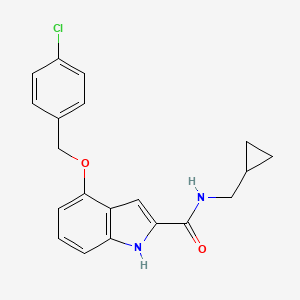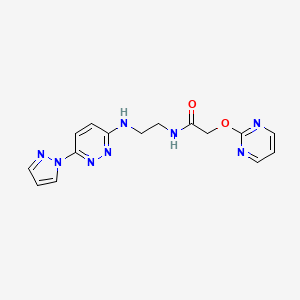![molecular formula C26H21ClN4O2 B2886347 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1189479-47-7](/img/structure/B2886347.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. These could include its melting point, boiling point, solubility in various solvents, and its chemical stability .Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand-Protein Interactions
Some bioactive benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential applications. These compounds show good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and ligand-protein interactions with Cyclooxygenase 1 (COX1) have been explored, indicating potential for diverse applications in photovoltaic cells and biochemical research (Mary et al., 2020).
Antimicrobial Activities
The synthesis of novel acetamide derivatives, including those with indole and pyrimidine backbones, has shown promising antibacterial and antifungal activities. These studies highlight the compound's potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-Inflammatory Activities
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, demonstrating the potential for medicinal applications in treating inflammation (Tozkoparan et al., 1999).
Corrosion Inhibitors
Long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, highlighting their potential application in protecting materials against corrosion (Yıldırım & Cetin, 2008).
Antioxidant Activities
The synthesis of certain acetamide derivatives has been explored for their antioxidant properties. Some of these compounds have shown significant antioxidant activity, suggesting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-11-12-22-19(13-17)24-25(26(33)30(16-28-24)14-18-7-3-2-4-8-18)31(22)15-23(32)29-21-10-6-5-9-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRLQQESHTHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2886264.png)
![1-(4-Bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886265.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one](/img/structure/B2886266.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2886268.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)

![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)


![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)
